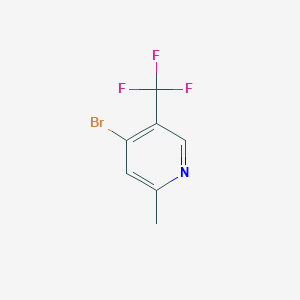

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 5th position on the pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield the desired compound . Another method involves the condensation of diethyl malonate with alkali metal to generate salts, followed by the addition of 5-nitryl-2-chloropyridine for condensation reaction. The product is then subjected to decarboxylation under acidic conditions to obtain 5-nitryl-2-methylpyridine, which is further reduced and brominated to yield Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with adjustments made to reaction times, temperatures, and reagent concentrations to maximize efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling: Palladium catalysts and boronic acids are used in Suzuki–Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl group at the 2nd position.

4-(Trifluoromethyl)pyridine: Lacks both the bromine and methyl groups.

2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine: Contains a methoxy group instead of a methyl group.

Uniqueness

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- is unique due to the specific combination of substituents on the pyridine ring. The presence of the bromine, methyl, and trifluoromethyl groups imparts distinct chemical reactivity and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of bioactive compounds highlight its importance in scientific research and industrial applications.

Activité Biologique

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- (C7H5BrF3N), is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a bromine atom at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 5-position, which significantly influence its chemical properties and biological interactions.

The unique combination of substituents on the pyridine ring enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological applications. The trifluoromethyl group is particularly noteworthy for its role in increasing the compound's reactivity and potential therapeutic effects.

Table 1: Structural Characteristics of Pyridine Derivatives

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- | Bromine (4-position), Methyl (2-position), Trifluoromethyl (5-position) | Enhanced lipophilicity, metabolic stability |

| 4-Bromo-2-chloro-5-(trifluoromethyl)pyridine | Contains chlorine instead of methyl | Different reactivity patterns due to chlorine |

| 2-Bromo-5-(trifluoromethyl)pyridine | Lacks the methyl group at position 2 | Potentially different biological activities |

| 3-Bromomethyl-5-(trifluoromethyl)pyridine | Bromine at different position | Unique reactivity compared to other halogenated derivatives |

| 2-Bromo-4-(trifluoromethyl)pyridine | Different substitution pattern | Varies in biological activity based on substitution |

Biological Activities

Research indicates that pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the trifluoromethyl group is believed to enhance its anticancer properties by affecting cell signaling pathways involved in tumor growth .

- Antimicrobial Properties : The compound has shown selective activity against certain bacterial strains, including Chlamydia trachomatis, which is significant given the lack of FDA-approved treatments for chlamydial infections. Derivatives lacking the trifluoromethyl group were inactive, highlighting its importance in biological efficacy .

- Interactions with Biological Macromolecules : Studies focus on how pyridine derivatives interact with proteins and nucleic acids, which is crucial for understanding their mechanism of action and potential therapeutic applications .

Case Study 1: Antichlamydial Activity

A study evaluated various pyridine derivatives for their ability to inhibit C. trachomatis growth. Compounds with a trifluoromethyl substituent demonstrated significant activity while maintaining low toxicity towards mammalian cells. This selectivity suggests potential for developing targeted antichlamydial agents .

Case Study 2: Anticancer Mechanisms

In vitro assays revealed that pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- can induce apoptosis in specific cancer cell lines. The mechanism appears to involve modulation of key signaling pathways related to cell survival and proliferation .

Propriétés

Formule moléculaire |

C7H5BrF3N |

|---|---|

Poids moléculaire |

240.02 g/mol |

Nom IUPAC |

4-bromo-2-methyl-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C7H5BrF3N/c1-4-2-6(8)5(3-12-4)7(9,10)11/h2-3H,1H3 |

Clé InChI |

NECXEWANQRCRNM-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=N1)C(F)(F)F)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.